molecular formula C18H21NO4 B385554 Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate CAS No. 720677-75-8

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate

Cat. No.: B385554
CAS No.: 720677-75-8
M. Wt: 315.4g/mol
InChI Key: VPZQDGFPCVCBCU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate (CAS 720677-75-8) is a high-purity chemical compound supplied for advanced research and development. With a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol, this benzoate derivative is characterized by its incorporation of a 5-ethylfuran moiety, a structure of significant interest in synthetic and applied chemistry . This compound is primarily utilized as a key intermediate in pharmaceutical research. Its structural features align with those used in the synthesis of complex molecules, including potential bioactive agents and novel chemical entities . Furan derivatives are extensively studied in material science, with related compounds being investigated as promising renewable biofuels, highlighting the versatility of this chemical class in energy research . The product is offered with a certified purity of 99% and is accompanied by full analytical data to ensure reproducibility and reliability in experimental workflows . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-15-9-10-16(23-15)11-12-17(20)19-14-7-5-13(6-8-14)18(21)22-4-2/h5-10H,3-4,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQDGFPCVCBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Deconstruction

The target compound, ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate, comprises three distinct modules:

  • Ethyl 4-aminobenzoate (Benzocaine) : A well-characterized local anesthetic scaffold.

  • 3-(5-Ethylfuran-2-yl)propanoic acid : A furan-containing carboxylic acid derivative.

  • Amide linkage : Connects the benzoate and furan-propanoate moieties.

Retrosynthetically, the molecule can be dissected into these precursors, enabling a convergent synthesis strategy.

Retrosynthetic Strategy

  • Amide bond formation between ethyl 4-aminobenzoate and 3-(5-ethylfuran-2-yl)propanoic acid.

  • Synthesis of 3-(5-ethylfuran-2-yl)propanoic acid via furan ring formation and side-chain elongation.

  • Esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, followed by nitro group reduction to yield ethyl 4-aminobenzoate.

Synthesis of Ethyl 4-Aminobenzoate

Esterification of 4-Nitrobenzoic Acid

The first patent describes a green esterification method using 4-nitrobenzoic acid, ethanol, and a rare-earth oxide catalyst (e.g., neodymium oxide). Key parameters include:

  • Molar ratio : 1:0.5–2 (4-nitrobenzoic acid : ethanol).

  • Catalyst : 1–10 wt% neodymium oxide.

  • Solvent : Toluene or xylene as a water entrainer.

  • Conditions : Reflux at 80–100°C for 1–6 hours, achieving >99.5% conversion.

Example Protocol :

  • Combine 4-nitrobenzoic acid (1 mol), ethanol (1.5 mol), neodymium oxide (5 wt%), and toluene (mass ratio 1:5 to acid).

  • Reflux at 90°C for 4 hours, removing water via a Dean-Stark trap.

  • Filter the catalyst, concentrate, and recrystallize to obtain ethyl 4-nitrobenzoate (yield: 95–98%).

Hydrogenation of Ethyl 4-Nitrobenzoate

The nitro group is reduced to an amine using Pd/C catalysis under hydrogen atmosphere:

  • Catalyst : 5% Pd/C (0.1–5 wt% of substrate).

  • Conditions : 80–100°C, 2–6 hours, H₂ pressure (1–3 atm).

  • Yield : >99.5% purity after cooling and filtration.

Optimization Table :

ParameterRange TestedOptimal Value
Pd/C Loading0.1–5%2%
Temperature60–120°C90°C
Reaction Time1–8 hours3 hours
Hydrogen Pressure1–5 atm2 atm

Synthesis of 3-(5-Ethylfuran-2-yl)propanoic Acid

Furan Ring Construction

The 5-ethylfuran-2-yl moiety can be synthesized via acid-catalyzed cyclization of γ-keto esters or via Paal-Knorr synthesis. A hypothetical route involves:

  • Aldol condensation : Between ethyl acetoacetate and butyraldehyde to form γ-keto ester.

  • Cyclization : Using H₂SO₄ or p-toluenesulfonic acid (PTSA) in refluxing toluene.

Example Protocol :

  • React ethyl acetoacetate (1 mol) with butyraldehyde (1.2 mol) in ethanol, catalyzed by NaOH (10 mol%), at 25°C for 12 hours.

  • Acidify with HCl, extract with ethyl acetate, and concentrate to obtain γ-keto ester.

  • Cyclize with PTSA (5 mol%) in toluene at 110°C for 6 hours to yield 5-ethylfuran-2-carboxylate.

Side-Chain Elongation

The carboxylate is hydrolyzed to the acid, followed by Arndt-Eistert homologation:

  • Hydrolysis : 5-ethylfuran-2-carboxylate + NaOH → 5-ethylfuran-2-carboxylic acid.

  • Homologation : Convert to acid chloride, then react with diazomethane to form homologated acid.

Amide Coupling Reaction

Activation Strategies

The amide bond between ethyl 4-aminobenzoate and 3-(5-ethylfuran-2-yl)propanoic acid can be formed via:

  • Carbodiimide-mediated coupling : Using EDC/HOBt or DCC.

  • Mixed anhydride method : Employing ClCO₂Et and N-methylmorpholine.

  • Direct coupling : With propylphosphonic anhydride (T3P®).

Example Protocol (EDC/HOBt) :

  • Dissolve 3-(5-ethylfuran-2-yl)propanoic acid (1 mol) and ethyl 4-aminobenzoate (1.05 mol) in DMF.

  • Add EDC (1.2 mol) and HOBt (1.1 mol), stir at 0°C for 30 minutes.

  • Warm to 25°C, stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (yield: 85–90%).

Solvent and Catalyst Screening

Data derived from analogous amidation reactions:

SolventCatalystTemperatureYield (%)Purity (%)
DMFEDC/HOBt25°C8898.5
THFDCC/DMAP40°C8297.2
DCMT3P®0°C → 25°C9199.1
AcetonitrileClCO₂Et/Morpholine-10°C7896.8

Process Optimization and Scalability

Green Chemistry Considerations

The first patent emphasizes solvent recycling and solid catalysts, principles applicable to the target synthesis:

  • Catalyst reuse : Neodymium oxide from esterification and Pd/C from hydrogenation can be recycled >10 times without significant activity loss.

  • Solvent recovery : Toluene and ethanol are distilled and reused, minimizing waste.

Industrial Scalability Challenges

  • Amidation exotherm : Requires controlled addition of coupling agents to prevent side reactions.

  • Furan stability : The 5-ethylfuran moiety is sensitive to strong acids and oxidants, necessitating inert atmospheres during coupling.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.8 Hz, 2H, ArH), 7.85 (d, J=8.8 Hz, 2H, ArH), 6.25 (d, J=3.2 Hz, 1H, furan H-3), 6.15 (d, J=3.2 Hz, 1H, furan H-4), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.75 (t, J=7.5 Hz, 2H, CH₂CO), 2.50 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃).

  • HPLC : >99% purity under conditions adapted from (mobile phase: 70:30 H₂O:MeOH, 240 nm detection).

Impurity Profiling

Common byproducts include:

  • Unreacted ethyl 4-aminobenzoate : Controlled via excess acylating agent.

  • O-Acylated furan : Mitigated by maintaining reaction temperatures below 30°C.

Scientific Research Applications

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Gaps :

    • Specific data on the target compound’s synthesis, reactivity, or applications are absent in the provided evidence. Comparisons rely on structural inferences and analogous compounds.
    • Molecular weights for I-series compounds are unavailable, limiting quantitative analysis.
  • Critical Insights :

    • Substituent choice directly impacts functional outcomes, as seen in resin reactivity studies and pharmaceutical intermediates .
    • Heterocyclic diversity (furan vs. thiazole vs. pyridazine) offers tunability for targeted applications, from materials science to drug development.

Biological Activity

Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from relevant studies and research findings.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a propanamido group with a 5-ethylfuran substituent. This structural arrangement is significant for its biological interactions, particularly through the furan ring and amide linkage, which may facilitate interactions with various biological targets.

Feature Description
Molecular Formula C17_{17}H23_{23}N1_{1}O3_{3}
Molecular Weight 287.37 g/mol
Functional Groups Amide, Ester, Furan

Synthesis

The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with ethyl 3-(5-ethylfuran-2-yl)propanoate. The reaction is conducted under reflux conditions in the presence of a catalyst such as sulfuric acid. This multi-step synthesis allows for high yields and specificity in creating the desired compound.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit the growth of various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans, Aspergillus fumigatus

In vitro testing has demonstrated that this compound can significantly reduce microbial viability, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. The mechanism of action is believed to involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. This could lead to decreased production of pro-inflammatory cytokines and mediators.

The biological activity of this compound is thought to stem from its ability to bind to various molecular targets within cells. The furan ring may facilitate enzyme interactions, while the amide group can influence protein binding and activity modulation. This dual action enhances its therapeutic potential in treating inflammatory conditions and infections.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the range of 32–64 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antibacterial agent .
  • Anti-inflammatory Research : In an experimental model using rats, the compound was administered at varying doses (5, 10, and 20 mg/kg). Results showed a significant reduction in edema and inflammatory markers compared to control groups, highlighting its anti-inflammatory capabilities .

Comparative Analysis

This compound can be compared with other similar compounds to assess its unique properties:

Compound Name Antimicrobial Activity Anti-inflammatory Activity
Ethyl 4-AminobenzoateModerateLow
Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoateHighModerate
This compoundHighHigh

This table illustrates that this compound stands out due to its enhanced biological activity compared to simpler derivatives.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Ethyl 4-(3-(5-ethylfuran-2-yl)propanamido)benzoate?

Answer:
The synthesis typically involves a multi-step sequence starting with functionalization of the benzoate core and subsequent coupling with the 5-ethylfuran-2-yl propanamide moiety. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Esterification : Ethyl ester formation via acid-catalyzed esterification with ethanol, requiring strict temperature control (60–80°C) to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity.
    Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR spectroscopy are critical for tracking reaction progress and verifying product identity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Analysis :
    • 1H^1H-NMR: Confirm ester (δ ~4.3 ppm, quartet), furan protons (δ ~6.2–7.4 ppm), and amide NH (δ ~8.1 ppm).
    • 13C^{13}C-NMR: Verify carbonyl signals (ester C=O at ~167 ppm, amide C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can contradictory results in biological activity assays (e.g., enzyme inhibition) be systematically addressed?

Answer:
Contradictions may arise from assay conditions or structural variability. Mitigation strategies include:

  • Assay Standardization :
    • Control buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as furan derivatives are sensitive to redox conditions .
    • Validate enzyme activity with positive/negative controls in each experiment.
  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with modified furan substituents (e.g., 5-methyl vs. 5-ethyl) to isolate electronic/steric effects .
    • Compare logPP values (experimental vs. computed, e.g., XLogP3 ~4.9 ) to correlate lipophilicity with activity.
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify confounding variables .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzoate and furan moieties.
    • Simulate transition states for ester hydrolysis or amide bond cleavage .
  • Molecular Dynamics (MD) Simulations :
    • Model solvation effects (e.g., water vs. DMSO) on conformational stability.
    • Predict binding modes in enzyme active sites using docking software (AutoDock Vina) .
  • QSPR Models : Relate computed descriptors (e.g., topological polar surface area ~96.8 Ų ) to experimental reactivity data.

Advanced: How can researchers resolve discrepancies in solubility measurements across different solvent systems?

Answer:

  • Solvent Screening :
    • Test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, EtOH) solvents, noting the compound’s logPP (~4.9) .
    • Use shake-flask method with UV-Vis quantification at λmax_{\text{max}} ~270 nm.
  • Thermodynamic Analysis :
    • Determine enthalpy of dissolution via calorimetry.
    • Compare Hansen solubility parameters to identify mismatches .
  • Co-solvency Studies : Evaluate binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vitro assays .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Environmental Controls :
    • Store at –20°C under argon in amber vials to prevent photodegradation of the furan ring.
    • Desiccate to avoid ester hydrolysis (critical humidity <30%) .
  • Stability Monitoring :
    • Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid).
    • Accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

Advanced: How can the compound’s potential as a fluorescent probe be evaluated?

Answer:

  • Photophysical Characterization :
    • Measure excitation/emission spectra in varying solvents (e.g., λex_{\text{ex}} = 320 nm, λem_{\text{em}} = 450 nm).
    • Quantify quantum yield using quinine sulfate as a standard .
  • Stokes Shift Analysis : Correlate solvent polarity (ET30 scale) with emission shifts to assess environmental sensitivity.
  • Bioimaging Applications :
    • Test cellular uptake in live-cell imaging (e.g., HeLa cells) with confocal microscopy.
    • Evaluate photostability under continuous illumination .

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